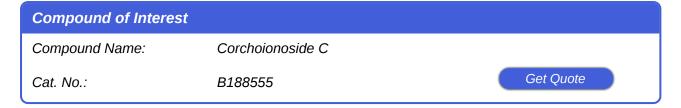


A Technical Guide to Corchoionoside C (CAS: 185414-25-9)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Corchoionoside C**, a natural compound with demonstrated biological activities. It is intended to serve as a resource for professionals in research and drug development, consolidating key data on its properties, biological sources, activities, and relevant experimental methodologies.

Introduction

Corchoionoside C (CAS Number: 185414-25-9) is a naturally occurring glycoside that has garnered scientific interest for its potential therapeutic applications.[1][2] Structurally, it has been classified as a diterpene glycoside, an iridoid glycoside, and an ionone glucoside.[1][2][3] One of its common synonyms is (6S,9S)-Roseoside.[4][5] The compound is recognized for a range of biological effects, most notably its ability to inhibit histamine release, its antioxidant properties, and its weak antifungal activity.[3][4][6] These characteristics position

Corchoionoside C as a candidate for further investigation in the development of anti-inflammatory and anti-allergic agents, as well as for potential use in cosmetics for its anti-aging properties.[1]

Physicochemical and Structural Data

Corchoionoside C is a white, powdered solid at room temperature.[1][4] It is characterized by its insolubility in water but shows good solubility in various organic solvents, including



methanol, ethanol, pyridine, dichloromethane, and DMSO.[1][4][6] For long-term stability, it should be stored at 2-8°C, protected from light and air.[1][4]

Table 1: Physicochemical and Identification Data for Corchoionoside C

Property	Value	Reference	
CAS Number	185414-25-9	[1][2][4][5][7]	
Molecular Formula	C19H30O8	[1][4][5][7]	
Molecular Weight	386.44 g/mol	[1][7]	
IUPAC Name	(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3- [(2R,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxybut-1-enyl]cyclohex-2-en- 1-one	[5]	
Synonyms	(6S,9S)-Roseoside	[4][5]	
Physical Description	Powder / White Solid	[1][4][7]	
Boiling Point	595.9°C at 760 mmHg	[1]	
Specific Rotation (α)	+25.3° (c, 0.3 in MeOH)	[1]	

| Storage Condition | 2-8°C, protect from air and light |[1][4] |

Biological Sources and Activity

Corchoionoside C has been isolated from a variety of plant species, indicating its widespread presence in the plant kingdom.

Table 2: Natural Sources of Corchoionoside C



Plant Species	Reference
Corchorus olitorius (leaves)	[4]
Polygonum hydropiper	[4]
Capparis spinosa	[3]
Cibotium barometz	[6]
Peperomia obtusifolia	[6]
Camellia amplexicaulis	[5]
Anoectochilus formosanus	[5]

| Brassica Rapa |[8] |

The compound's biological activities are central to its research interest. The primary effects are summarized below.

Table 3: Summary of Biological Activities

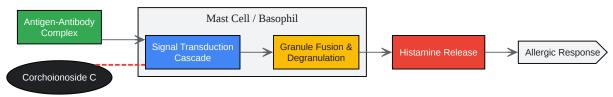
Activity	Description	Experimental Model	Reference
Anti-histamine Release	Inhibits histamine release induced by an antigenantibody reaction.	Rat peritoneal exudate cells	[3][4][6]
Antioxidant	Exhibits strong scavenging activity against DPPH radicals.	DPPH radical scavenging assay	[4][6]
Antifungal	Demonstrates weak activity.	Bioautographic assay against Cladosporium cladosporioides and C. sphaerospermum	[4][6]



| Anti-inflammatory | General anti-inflammatory properties have been noted. | Not specified |[1] |

Mechanism of Action

While the precise molecular targets and signaling pathways for **Corchoionoside C** are still under investigation, its most clearly defined mechanism is the inhibition of histamine release from mast cells.[3][4] This action suggests an interference with the signal transduction cascade that follows the cross-linking of IgE receptors by an antigen-antibody complex, ultimately preventing the degranulation and release of inflammatory mediators like histamine.



Proposed Mechanism: Inhibition of Histamine Release

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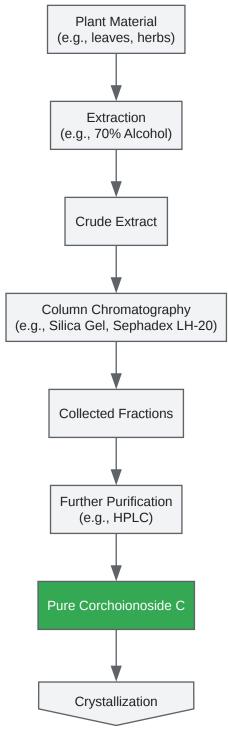
Caption: Inhibition of the antigen-induced signaling cascade in mast cells by **Corchoionoside C**.

Experimental Protocols

The following sections detail the methodologies cited for the isolation, analysis, and bioactivity assessment of **Corchoionoside C**.

The general procedure for obtaining **Corchoionoside C** from plant sources involves solvent extraction followed by multi-step chromatographic purification.[1][6]





General Isolation and Purification Workflow

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Caption: A generalized workflow for the extraction and purification of **Corchoionoside C**.

Foundational & Exploratory





A specific HPLC method has been documented for the analysis of **Corchoionoside C**.[4] This method is suitable for purity assessment and quantification.

Mobile Phase: Methanol-H₂O gradient elution[4]

• Flow Rate: 1.0 ml/min[4]

Column Temperature: 25°C[4]

Detection Wavelength: 220 nm[4]

 Identification Methods: Confirmation of structure is typically achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

While full protocols require consulting the original publications, the principles of the key cited assays are described here.

- DPPH Radical Scavenging Assay: This spectrophotometric assay measures the antioxidant capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant like Corchoionoside C, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is proportional to the radical-scavenging activity.
- Histamine Release Inhibition Assay: This assay uses peritoneal exudate cells from rats, which are rich in mast cells.[3][4] The cells are sensitized and then challenged with an antigen to induce an antibody-mediated degranulation, releasing histamine. The experiment is performed with and without Corchoionoside C. The amount of histamine released into the supernatant is quantified (e.g., by fluorometric assay or ELISA) to determine the inhibitory effect of the compound.
- Bioautographic Antifungal Assay: This technique is used to detect antifungal activity on a chromatogram.[6] A developed TLC plate containing the separated compounds (including Corchoionoside C) is sprayed with a suspension of fungal spores (Cladosporium cladosporioides or C. sphaerospermum) in a suitable growth medium.[6] After incubation, the plate is visualized. Zones of growth inhibition appear as clear spots against a background of fungal growth, indicating the location of the active compound.



Safety and Handling

Research on the toxicity and overall safety profile of **Corchoionoside C** is limited.[1] As a natural product still in the research phase, it may have the potential for allergic or adverse reactions.[1] Standard laboratory safety procedures, including the use of personal protective equipment, should be followed during handling.

Conclusion

Corchoionoside C is a promising natural glycoside with well-documented anti-histaminic and antioxidant activities. Its defined chemical structure and presence in multiple botanical sources make it an accessible compound for further study. Future research should focus on elucidating its precise molecular mechanisms, exploring its structure-activity relationships, and conducting comprehensive toxicological evaluations to fully assess its therapeutic potential in drug development and other applications.

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